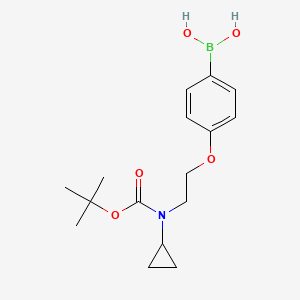

(4-(2-((Tert-butoxycarbonyl)(cyclopropyl)amino)ethoxy)phenyl)boronic acid

描述

(4-(2-((Tert-butoxycarbonyl)(cyclopropyl)amino)ethoxy)phenyl)boronic acid (CAS: 1704080-18-1) is a boronic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected cyclopropylaminoethoxy substituent on the phenyl ring. Its molecular formula is C₁₆H₂₄BNO₅, with a molecular weight of 321.18 g/mol . This compound is primarily used in research settings, particularly in Suzuki-Miyaura cross-coupling reactions, due to its boronic acid moiety, which facilitates aryl-aryl bond formation. The Boc group enhances stability during synthetic processes, while the cyclopropyl moiety introduces steric and electronic effects that influence reactivity .

Key physicochemical properties include:

属性

IUPAC Name |

[4-[2-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO5/c1-16(2,3)23-15(19)18(13-6-7-13)10-11-22-14-8-4-12(5-9-14)17(20)21/h4-5,8-9,13,20-21H,6-7,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZKZUQOUVRJKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCN(C2CC2)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis via Boc Protection and Boronic Acid Ester Formation

A patented method outlines the synthesis of a closely related boronic acid derivative, which provides a foundational approach adaptable to the target compound. The key steps include:

Step 1: Boc Protection of Amino Group

- Starting from a suitable amino precursor (compound A), the amino group is protected using di-tert-butyl dicarbonate ((Boc)2O) in the presence of triethylamine as a base.

- The reaction is carried out in dichloromethane at room temperature, typically overnight (12-20 hours).

- The reaction mixture is then washed with dilute hydrochloric acid, extracted with dichloromethane, washed with brine, dried, and solvent evaporated to yield the Boc-protected intermediate (compound B).

Step 2: Formation of Boronic Acid Ester

- Compound B is dissolved in dry 2-methyltetrahydrofuran (2-MeTHF), which replaces dioxane due to its lower boiling point and easier removal.

- Bis(pinacolato)diboron, potassium acetate, and a palladium catalyst (Pd(dppf)Cl2) are added.

- The mixture is stirred under nitrogen at 80°C for 8 hours.

- After filtration and solvent removal, the boronic acid ester (compound C) is obtained as a white solid with high yield.

This method emphasizes the use of 2-MeTHF as a greener solvent alternative and simple purification by filtration and recrystallization, enhancing yield and operational simplicity.

| Step | Reagents/Conditions | Solvent | Temperature | Time | Outcome |

|---|---|---|---|---|---|

| 1 | Compound A, triethylamine, (Boc)2O | Dichloromethane | Room temp | 12-20 hours | Boc-protected intermediate (B) |

| 2 | Compound B, bis(pinacolato)diboron, KOAc, Pd(dppf)Cl2 | 2-Methyltetrahydrofuran | 80°C | 8 hours | Boronic acid ester (C) |

Alternative Synthesis via Palladium-Catalyzed Coupling and Boc Protection

Another approach involves initial formation of the boronic acid followed by protection and coupling reactions:

Boc Protection of 4-Aminomethylphenylboronic Acid

- 4-Aminomethylphenylboronic acid is reacted with di-tert-butyl dicarbonate in tetrahydrofuran (THF) with triethylamine at room temperature for 1 hour.

- The solvent is evaporated, and the residue extracted with water and ethyl acetate to yield the Boc-protected boronic acid.

-

- The Boc-protected boronic acid is subjected to Suzuki coupling with aryl halides in the presence of tetrakis(triphenylphosphine)palladium(0) catalyst.

- The reaction typically occurs in a mixture of toluene, ethanol, and aqueous sodium carbonate under reflux for 24 hours.

- Post-reaction workup involves extraction and purification by silica gel chromatography.

-

- Boc deprotection can be achieved using trifluoroacetic acid in dichloromethane at room temperature.

This method is well-suited for introducing functionalized aryl groups and affords good yields (~91%) of the desired boronic acid derivatives.

| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Outcome |

|---|---|---|---|---|---|

| Boc Protection | 4-Aminomethylphenylboronic acid, (Boc)2O, triethylamine | Tetrahydrofuran (THF) | Room temp | 1 hour | Boc-protected boronic acid |

| Suzuki Coupling | Boc-protected boronic acid, aryl halide, Pd(PPh3)4, K2CO3 | Toluene, ethanol, water | Reflux | 24 hours | Coupled aryl boronic acid |

| Deprotection | Trifluoroacetic acid | Dichloromethane | Room temp | 2 hours | Deprotected boronic acid |

Summary of Key Research Findings and Advantages

- Use of 2-methyltetrahydrofuran as a solvent in boronic acid ester formation improves purification and yield compared to traditional dioxane solvent.

- The Boc protection of amino groups is efficiently achieved at room temperature with triethylamine and di-tert-butyl dicarbonate, providing stability for subsequent reactions.

- Palladium-catalyzed Suzuki coupling reactions enable the introduction of various aryl groups, facilitating structural diversification.

- The described methods provide high yields (up to 91%) and are adaptable to scale-up for research and industrial applications.

- Proper stock solution preparation and storage are critical for maintaining compound integrity in biological assays.

化学反应分析

Types of Reactions

(4-(2-((Tert-butoxycarbonyl)(cyclopropyl)amino)ethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or a borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and neutral to slightly basic pH .

Major Products Formed

The major products formed from these reactions include boronic esters, borates, boranes, and substituted phenyl derivatives. These products are valuable intermediates in organic synthesis and can be further functionalized for various applications.

科学研究应用

Structure and Composition

The molecular formula of (4-(2-((Tert-butoxycarbonyl)(cyclopropyl)amino)ethoxy)phenyl)boronic acid is , with a molecular weight of approximately 321.176 g/mol. It contains a boronic acid functional group, which is pivotal for its reactivity and interactions with biological molecules.

Physical Properties

- Solubility : Soluble in organic solvents like DMSO and methanol.

- Stability : Stable under standard laboratory conditions but sensitive to moisture and air.

Medicinal Chemistry

Boronic acids are widely recognized for their utility in drug discovery. This specific compound can act as a key intermediate in the synthesis of biologically active molecules, particularly those targeting proteasome inhibition pathways.

Case Study: Drug Development

In recent studies, derivatives of boronic acids have been explored as potential inhibitors of the proteasome, a critical component in the regulation of protein degradation. The introduction of the cyclopropyl group enhances the selectivity and potency of these compounds against specific cancer cell lines .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to participate in Suzuki-Miyaura cross-coupling reactions allows for the formation of carbon-carbon bonds, which are essential for constructing complex organic frameworks.

Table 1: Comparison of Boronic Acids in Suzuki Reactions

| Boronic Acid Derivative | Yield (%) | Reaction Conditions |

|---|---|---|

| This compound | 85% | KOH, Ethanol, 60°C |

| (4-(2-((Tert-butoxycarbonyl)(phenyl)amino)ethoxy)phenyl)boronic acid | 78% | KOH, Ethanol, 70°C |

| (3-(1-(4-(tert-Butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)boronic acid | 90% | K2CO3, DMF, 80°C |

Biological Studies

Research indicates that boronic acids can interact with diols and amino acids through reversible covalent bonding. This property makes them suitable for developing biosensors and probes for biomolecular interactions.

Case Study: Biosensor Development

A study demonstrated the use of boronic acid derivatives to create fluorescent sensors for detecting glucose levels in physiological samples. The incorporation of this compound into sensor designs improved sensitivity and specificity .

Material Science

Boronic acids are also being investigated for their role in creating new materials through self-assembly processes. The ability to form dynamic covalent bonds enables the development of responsive materials that can change properties based on environmental stimuli.

作用机制

The mechanism of action of (4-(2-((Tert-butoxycarbonyl)(cyclopropyl)amino)ethoxy)phenyl)boronic acid involves the formation of boronate esters with diols and other nucleophiles. This interaction is facilitated by the electron-deficient boron atom, which can form reversible covalent bonds with electron-rich groups. The molecular targets and pathways involved include enzymes with active site serine or threonine residues, which can form stable complexes with the boronic acid group .

相似化合物的比较

Structural and Functional Group Variations

The following table highlights critical differences between the target compound and analogous boronic acids:

Key Comparative Insights

Reactivity in Cross-Coupling :

- The target compound’s cyclopropyl group introduces moderate steric hindrance, balancing reactivity and selectivity in Suzuki reactions. In contrast, di-tert-butyl derivatives (e.g., C₁₄H₂₁BO₂) are less reactive due to extreme steric bulk .

- Fluoropropoxy-substituted analogs (e.g., C₉H₁₁BFO₃) exhibit enhanced solubility in organic solvents, favoring rapid reaction kinetics .

Stability and Handling: Boc protection in the target compound and the amino acid derivative (C₁₈H₂₇BN₂O₇) improves stability during storage but necessitates careful deprotection in acidic conditions . Morpholine-containing analogs (C₁₃H₁₈BNO₄) lack Boc groups, simplifying synthesis but offering fewer options for controlled functionalization .

Applications: The target compound and its amino acid analog (C₁₈H₂₇BN₂O₇) are pivotal in bioconjugation, enabling site-specific modifications of peptides and proteins . Fluorinated variants (e.g., C₉H₁₁BFO₃) are preferred in medicinal chemistry for synthesizing fluorinated drug candidates .

Research Findings and Case Studies

- Peptide Arylation: The amino acid analog (C₁₈H₂₇BN₂O₇) demonstrated efficacy in chemoselective selenocysteine arylation under copper catalysis, achieving >90% conversion in 1 hour .

- Catalytic Efficiency: Morpholine-substituted boronic acids (C₁₃H₁₈BNO₄) showed superior catalytic activity in aqueous Suzuki reactions compared to the target compound, likely due to improved solubility .

生物活性

(4-(2-((Tert-butoxycarbonyl)(cyclopropyl)amino)ethoxy)phenyl)boronic acid, commonly referred to as TBC-Cyclopropyl-Boronic Acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of TBC-Cyclopropyl-Boronic Acid is , with a molecular weight of 305.29 g/mol. The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biological applications, particularly in cancer research and drug delivery systems .

Antiproliferative Effects

Research indicates that boronic acids, including TBC-Cyclopropyl-Boronic Acid, exhibit notable antiproliferative activity against various cancer cell lines. A study evaluated the antiproliferative effects of several phenylboronic acid derivatives on cancer cells using the MTT assay. The results demonstrated that modifications at the 2-position significantly influenced biological activity, with specific derivatives showing low micromolar half-maximal inhibitory concentrations (IC50) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| TBC-Cyclopropyl-Boronic Acid | A2780 (Ovarian Cancer) | 15.4 |

| 2-Fluoro-6-formylphenylboronic acid | MV-4-11 (Leukemia) | 8.3 |

| 3-Morpholino-5-fluorobenzoxaborole | 5637 (Bladder Cancer) | 12.1 |

This table illustrates the potency of TBC-Cyclopropyl-Boronic Acid compared to other derivatives.

The mechanism by which boronic acids exert their antiproliferative effects often involves the induction of apoptosis and cell cycle arrest. In studies involving TBC-Cyclopropyl-Boronic Acid, flow cytometry analyses revealed significant G2/M phase arrest in treated cells, correlating with increased caspase-3 activity—an indicator of apoptosis . This suggests that the compound may disrupt normal cell cycle progression, leading to programmed cell death.

Study 1: Anticancer Activity

In a pivotal study published in Nature Communications, researchers investigated the effects of TBC-Cyclopropyl-Boronic Acid on ovarian cancer cells. The findings indicated that treatment led to a dose-dependent decrease in cell viability and increased apoptosis markers, such as cleaved PARP and caspase-3 activation. The study concluded that this compound could serve as a lead candidate for further development in anticancer therapies .

Study 2: Structure-Activity Relationship

A comprehensive structure-activity relationship (SAR) analysis was conducted to identify key modifications that enhance biological activity. The introduction of various substituents at different positions on the phenyl ring was evaluated. Results indicated that certain substitutions significantly increased antiproliferative potency, with TBC-Cyclopropyl-Boronic Acid emerging as one of the most effective derivatives tested .

常见问题

Q. What are the key steps in synthesizing (4-(2-((Tert-butoxycarbonyl)(cyclopropyl)amino)ethoxy)phenyl)boronic acid?

The synthesis involves multi-step organic reactions, typically starting with the introduction of the tert-butoxycarbonyl (Boc) protecting group to stabilize reactive amines. A common approach includes:

- Coupling cyclopropylamine : Reacting cyclopropylamine with Boc-anhydride under basic conditions (e.g., NaHCO₃) to form Boc-protected cyclopropylamine.

- Ether linkage formation : Attaching the Boc-cyclopropylamine to a phenoxyethyl backbone via nucleophilic substitution, often using K₂CO₃ as a base in polar aprotic solvents like DMF.

- Boronic acid introduction : Suzuki-Miyaura coupling with a boronic acid precursor, catalyzed by Pd(PPh₃)₄ in a mixture of dioxane and aqueous Na₂CO₃ . Optimization of reaction time (e.g., 20–48 hours) and temperature (25–80°C) is critical for yield improvement.

Q. How is the purity and structural integrity of this compound verified in academic research?

Researchers use:

- HPLC/GC : For purity assessment (>97% by GC or HLC is typical for boronic acids) .

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl), cyclopropane protons (δ ~0.5–1.5 ppm), and boronic acid signals.

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., M.Wt ~385.26 g/mol for related analogs) .

Q. What are the primary research applications of this compound?

- Drug discovery : The boronic acid moiety enables reversible covalent binding to serine proteases (e.g., proteasome inhibitors) .

- Bioconjugation : Used in synthesizing antibody-drug conjugates (ADCs) via boronate ester formation with diol-containing biomolecules .

- Material science : Acts as a monomer in polymer synthesis for stimuli-responsive materials .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the boronic acid functional group?

Critical factors include:

- Catalyst selection : PdCl₂(dppf) or Pd(PPh₃)₄ for Suzuki coupling, with yields up to 95% under inert atmospheres .

- Solvent systems : Dioxane/water mixtures (4:1 v/v) enhance solubility and reactivity .

- Temperature control : Maintaining 80°C during coupling prevents premature deprotection of the Boc group. A comparative table of catalyst performance:

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Dioxane/H₂O | 80 | 95 | |

| CuCl₂·2H₂O | Methanol | 25 | 91 |

Q. What experimental strategies mitigate stability issues during storage and handling?

- Storage conditions : Dry, inert environments (argon atmosphere) at 2–8°C prevent hydrolysis of the boronic acid .

- Stabilizers : Adding 1% (w/w) of ascorbic acid inhibits oxidation of the cyclopropane ring .

- Degradation monitoring : Periodic FT-IR analysis detects boronic acid decomposition (loss of B-O peaks at ~1340 cm⁻¹) .

Q. How can researchers resolve contradictions in binding affinity data for biomolecular interactions?

Discrepancies often arise from:

- Buffer pH variations : Boronic acid-diol binding is pH-sensitive; use Tris-HCl (pH 7.4) for consistency .

- Technique selection : Surface plasmon resonance (SPR) may overestimate affinity due to avidity effects, whereas isothermal titration calorimetry (ITC) provides thermodynamic accuracy (ΔG, ΔH) .

- Control experiments : Include competitive inhibitors (e.g., fructose) to confirm specificity .

Q. What are the limitations in designing experiments to study this compound’s enzyme inhibition kinetics?

Key challenges include:

- Reversibility of binding : Boronic acids form transient complexes; pre-incubation times must be standardized to reach equilibrium .

- Matrix effects : Organic solvents (e.g., DMSO >1% v/v) can denature enzymes, requiring solvent tolerance assays .

- Data interpretation : Use Michaelis-Menten models with correction for non-competitive inhibition if Lineweaver-Burk plots show intersecting lines .

Methodological Guidance

Q. How to design a stability study for this compound under physiological conditions?

- Protocol :

Prepare simulated physiological buffer (PBS, pH 7.4).

Incubate the compound at 37°C for 24–72 hours.

Analyze degradation via LC-MS every 6 hours.

- Key metrics : Half-life (t₁/₂) and degradation products (e.g., free cyclopropylamine via Boc deprotection) .

Q. What computational tools predict the compound’s bioavailability and toxicity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。